N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide
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Overview
Description
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is a chemical compound that belongs to the class of tetrazole derivatives This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves the reaction of 4-methoxyphenylhydrazine with acetic anhydride to form the corresponding hydrazide. This intermediate is then reacted with sodium azide under acidic conditions to form the tetrazole ring. The final step involves the acetylation of the tetrazole derivative to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The tetrazole ring can be reduced to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivative.
Reduction: Formation of amine derivative.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)acetamide: A simpler derivative with similar structural features but lacking the tetrazole ring.
4-methoxyphenylhydrazine: A precursor in the synthesis of the target compound.
Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.
Uniqueness
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is unique due to the combination of the tetrazole ring and the methoxyphenyl group. This combination imparts specific chemical and biological properties that are not observed in simpler derivatives or other tetrazole compounds. The presence of the methoxy group can enhance the compound’s solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-8(17)12-7-11-13-14-15-16(11)9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNLTFSYROSTRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NN=NN1C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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